molecular formula C11H12BrClOS B14063019 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14063019
M. Wt: 307.63 g/mol
InChI Key: VDZUVQRWCZHVMY-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with the molecular formula C11H12BrClOS. This compound is characterized by the presence of a bromomethyl group, a methylthio group, and a chloropropanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves the following steps:

    Thiomethylation: The methylthio group can be introduced by reacting the brominated intermediate with a thiol compound, such as methylthiol, under basic conditions.

    Chloropropanone Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, thiomethylation, and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(4-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-15-11-6-8(7-12)2-3-9(11)10(14)4-5-13/h2-3,6H,4-5,7H2,1H3

InChI Key

VDZUVQRWCZHVMY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CBr)C(=O)CCCl

Origin of Product

United States

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